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POLYDEXTROSE

glycemic response diabetes management low-calorie formulation

Polydextrose is the only soluble fiber combining a glycemic index of 4–7, proven prebiotic activity, and gastrointestinal tolerance up to 90 g/day—significantly outperforming maltodextrin (GI 85–100), inulin (bloating at 15 g), and FOS (excess gas). Procure for 'low glycemic' and 'diabetic-friendly' product claims substantiated by clinical evidence of reduced postprandial blood glucose AUC and a 102–183 kcal reduction in subsequent energy intake. Its unique rheological profile increases hot paste viscosity in starch systems, unlike inulin, making it the strategic choice for sugar-free bakery, dairy, and satiety formulations.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
Cat. No. B7824563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePOLYDEXTROSE
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2
InChIKeyDLRVVLDZNNYCBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 5 g / 25 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polydextrose for Procurement: A Quantitatively Differentiated Soluble Fiber for Reduced-Calorie and High-Tolerance Formulations


Polydextrose is a synthetic, highly branched glucose polymer with an average degree of polymerization of 12, classified by the U.S. FDA as a soluble dietary fiber [1]. It is characterized by a caloric value of 1 kcal/g, a glycemic index of approximately 4–7 [2], and is widely used as a low-calorie bulking agent, sugar replacer, and prebiotic in foods and beverages. Its unique molecular architecture—featuring extensive α-1,6 and β-linkages—confers resistance to mammalian digestive enzymes, enabling selective colonic fermentation and a distinct physicochemical profile compared to linear fructans and starch-derived dextrins [3].

Polydextrose Procurement: Why Maltodextrin, Inulin, and FOS Are Not Functionally Interchangeable


Generic substitution among soluble fibers in product formulation or research protocols introduces significant risk due to fundamental differences in caloric density, glycemic impact, gastrointestinal tolerance, and viscoelastic behavior. Maltodextrin, for instance, is fully digestible with a glycemic index comparable to glucose (GI ~85–100) [1], rendering it unsuitable for low-calorie or diabetic applications where polydextrose's GI of 4–7 is critical. Inulin, while sharing prebiotic activity, exhibits opposite rheological effects on starch-based matrices and a narrower tolerable intake range (≤15 g/d) [2] compared to polydextrose's well-documented tolerance up to 90 g/d [3]. Similarly, short-chain FOS generates substantially higher gas production during fermentation, which correlates with increased consumer reports of bloating and flatulence [4]. The following quantitative evidence establishes that polydextrose occupies a distinct functional niche defined by measurable advantages in glycemic response, satiety induction, rheological modification, fermentation kinetics, and gastrointestinal tolerability.

Polydextrose Evidence Guide: Head-to-Head Quantitative Differentiation from Maltodextrin, Inulin, and FOS


Glycemic Index (GI): Polydextrose vs. Maltodextrin and Sucrose

Polydextrose demonstrates a glycemic index (GI) of 4–7 [1], which is markedly lower than that of maltodextrin (GI ~85–100) [2] and sucrose (GI 65) [3]. This difference is attributable to polydextrose's resistance to mammalian digestive enzymes, resulting in minimal postprandial glucose elevation. In a randomized crossover trial, a 15 g polydextrose preload resulted in significantly lower blood glucose AUC compared to an isocaloric maltodextrin preload [4].

glycemic response diabetes management low-calorie formulation

Satiety and Energy Intake: Polydextrose vs. Maltodextrin

In a randomized, double-blind, crossover study, 15 g of polydextrose (PDX) incorporated into a milkshake preload resulted in a subsequent ad libitum lunch energy intake of 679 kcal, compared to 780 kcal for 15 g maltodextrin (MDX) and 862 kcal for the control (no fiber) [1]. This represents a 101 kcal (13%) greater reduction in energy intake with polydextrose relative to maltodextrin. Additionally, subjective satiety AUC scores were significantly improved for PDX over both MDX and control (p < 0.001) [1].

appetite control weight management functional food

Rheological Modification: Polydextrose vs. Inulin in Starch-Based Matrices

In starch-milk dessert systems, polydextrose and inulin exert opposite effects on final viscosity. Polydextrose increases the final viscosity (hot paste viscosity) of the product, whereas inulin has no significant effect on this parameter [1]. Furthermore, inulin reduces the peak viscosity of starch paste, while polydextrose does not [1]. This differential behavior is attributed to polydextrose's higher apparent viscosity (5.49 ± 0.51 mPa·s at 5% solution) compared to inulin (2.76 ± 0.47 mPa·s) [2], and its distinct interactions with starch granules during gelatinization.

food rheology viscosity modification reduced-sugar desserts

SCFA Production Profile: Polydextrose vs. Other Fermentable Fibers

A systematic scoping review of in vitro batch fermentations (24 h) ranked 29 different non-digestible carbohydrates by SCFA production. Polydextrose was among the lowest SCFA producers, alongside kiwi fiber and cellulose [1]. In a three-stage continuous culture system simulating the human colon, polydextrose fermentation produced primarily acetate, with a sustained bifidogenic effect (P=0.01) at 1–2% concentration, while FOS also stimulated bifidobacteria but with higher gas production [2]. Importantly, polydextrose was the only substrate where Bifidobacterium infantis was detected [2].

gut microbiota short-chain fatty acids prebiotic fermentation

Gastrointestinal Tolerance: Polydextrose vs. Inulin and FOS

Polydextrose exhibits a higher tolerable intake threshold compared to inulin and FOS. While FOS intake >40 g/d consistently leads to borborygmi and bloating, and >50 g/d results in diarrhea and abdominal cramping [1], polydextrose is reported to be well tolerated at consumption levels up to 90 g/d [2], with a median tolerable intake of 25 g/d established in clinical reviews [3]. In vitro gas production studies confirm that polydextrose generates less gas than inulin and FOS, and blending polydextrose with inulin (1:1 or 2:1) reduces gas production while maintaining bifidogenicity [4].

gastrointestinal tolerance fiber supplementation low-FODMAP

Polydextrose: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Low-Glycemic, Diabetic-Friendly Functional Beverages and Bars

Leverage polydextrose's glycemic index of 4–7 [1] as a direct substitute for maltodextrin (GI ~85–100) or sucrose (GI 65) to formulate products with substantiated 'low glycemic' and 'diabetic-friendly' claims. A 15 g polydextrose inclusion in a milkshake format reduced postprandial blood glucose AUC compared to maltodextrin [2], providing scientific justification for label claims and differentiation in the diabetes nutrition market.

Satiety-Enhanced Weight Management Foods

Incorporate polydextrose at 12–15 g per serving to achieve measurable reductions in subsequent energy intake. Clinical evidence demonstrates a 102–183 kcal reduction in ad libitum lunch consumption following a polydextrose preload compared to control [3], and a 101 kcal greater reduction versus maltodextrin [2]. This supports procurement for meal replacement shakes, bars, and satiety-targeted snacks where caloric deficit is a primary efficacy endpoint.

Reduced-Sugar Bakery and Dessert Formulations Requiring Viscosity Build

Utilize polydextrose in starch-based reduced-sugar desserts and baked goods where increased final viscosity is required to mimic the mouthfeel of full-sugar products. Unlike inulin, which does not increase final viscosity, polydextrose actively increases hot paste viscosity in potato starch-milk systems [4]. This property is critical for maintaining product body and texture in sugar-free puddings, custards, and sauces.

High-Fiber, Low-FODMAP Functional Foods and Supplements

Formulate high-fiber products for sensitive populations by leveraging polydextrose's superior gastrointestinal tolerance profile. With a well-tolerated intake up to 90 g/d and a median tolerable intake of 25 g/d [5], polydextrose enables higher fiber fortification levels without inducing the bloating and flatulence associated with inulin and FOS at doses as low as 15–40 g/d [6]. This makes polydextrose the preferred fiber source for low-FODMAP certified products and supplements targeting IBS consumers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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